N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide
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Overview
Description
Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of these compounds involved the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly mentioned in the sources .
Scientific Research Applications
Inhibitory Potency and Selectivity
Compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide have shown remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT). These compounds, including variations with nonpolar substituents on the sulfonamide nitrogen, demonstrate high PNMT inhibitory potency and selectivity, suggesting their potential utility in crossing the blood-brain barrier due to their calculated log P values. This characteristic makes them candidates for further exploration in medical research, particularly in areas where selective inhibition of PNMT is desirable (Grunewald, Romero, & Criscione, 2005).
Catalytic Applications in Organic Synthesis
The catalytic properties of materials related to this compound have been explored for the synthesis of complex organic structures. Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4, for instance, has been used as an efficient heterogeneous solid acid catalyst in the preparation of spirooxindoles. This demonstrates the compound's utility in facilitating multi-component reactions under mild conditions, highlighting its potential application in organic synthesis and pharmaceutical manufacturing (Shahbazi-Alavi & Safaei-Ghomi, 2019).
Anticancer Activity
Derivatives of this chemical framework have been investigated for their anticancer properties. For example, research into sulfonamides carrying biologically active motifs revealed cytotoxic activities against various cancer cell lines, including human breast cancer cells. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ghorab, Al-Said, & Nissan, 2012).
Antimicrobial Evaluation
Studies have also evaluated the antimicrobial efficacy of novel heterocyclic compounds bearing the sulfonamide group. These investigations have led to the development of compounds with promising antibacterial and antifungal activities, indicating the broader applicability of this chemical class in combating infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide and its analogs have been reported to exhibit significant activity againstMycobacterium tuberculosis . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
Mode of Action
It’s known that pyrazinamide and its analogs interfere with the fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to an inhibition of bacterial growth and replication . The disruption of membrane energetics and inhibition of membrane transport function at slightly acidic pH are also reported for similar compounds .
Pharmacokinetics
In silico studies on similar compounds have predicted their adme properties and physicochemical characteristics .
Result of Action
It can be inferred from similar compounds that the disruption of fatty acid synthesis leads to an inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of similar compounds such as pyrazinamide is enhanced in slightly acidic environments . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-20(19-13-21-9-10-22-19)23-17-7-6-15-8-11-24(14-16(15)12-17)28(26,27)18-4-2-1-3-5-18/h1-7,9-10,12-13H,8,11,14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMGHUUQBZMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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